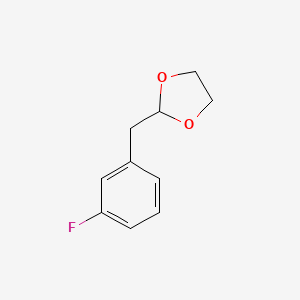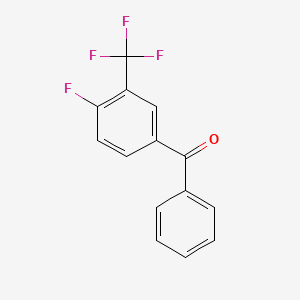
4-Fluoro-3-(trifluoromethyl)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-Fluoro-3-(trifluoromethyl)benzophenone is a fluorinated aromatic ketone that has been the subject of various studies due to its potential applications in the synthesis of polymers, pharmaceuticals, and other organic materials. The presence of fluorine atoms in the molecule is of particular interest because they can significantly alter the physical, chemical, and biological properties of the compounds in which they are incorporated .
Synthesis Analysis
The synthesis of fluorinated benzophenones, including derivatives similar to 4-Fluoro-3-(trifluoromethyl)benzophenone, often involves the use of fluorination agents or the introduction of fluorine-containing groups through various chemical reactions. For instance, the synthesis of polyimides from fluorine-containing aromatic diamines demonstrates the incorporation of fluorinated moieties into larger polymer structures . Additionally, the activation of C–F bonds in trifluoromethylated arenes under Brønsted acid catalysis has been shown to be an effective method for the synthesis of benzophenones . The one-pot synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone also highlights the industrial relevance of such fluorinated compounds .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-(trifluoromethyl)benzophenone is characterized by the presence of a benzophenone core with fluorine atoms and a trifluoromethyl group attached to the aromatic rings. This structure is likely to influence the reactivity and interaction of the molecule with other chemical species. For example, the synthesis of a new unsymmetrical ether diamine with a trifluoromethyl pendent group for the production of fluorinated polyimides suggests that the positioning of fluorine atoms can affect the solubility and thermal properties of the resulting polymers .
Chemical Reactions Analysis
Fluorinated benzophenones can undergo various chemical reactions, including nucleophilic aromatic substitution, which can be used to synthesize a wide range of fluorinated compounds such as xanthones and acridones . The Suzuki–Miyaura cross-coupling reactions of benzophenone derivatives also demonstrate the chemical versatility of these compounds, allowing for the functionalization at specific positions on the aromatic ring .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into benzophenone derivatives has a profound impact on their physical and chemical properties. For instance, the synthesis of liquid crystals with highly fluorinated terminal chains shows that fluorination can impair mesomorphic properties . The fluorinated polyimides derived from aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, which are desirable properties for materials used in advanced microelectronic applications . Furthermore, the synthesis of 4-Fluoro-3-(trifluoromethyl)benzophenone derivatives for labeling neuroleptic butyrophenones indicates the importance of fluorination in enhancing the metabolic stability of pharmaceutical compounds .
Aplicaciones Científicas De Investigación
-
Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, which can be synthesized using 4-Fluoro-3-(trifluoromethyl)benzophenone, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
-
Organic Synthesis
-
Development of Anti-Hepatoma and Anti-Inflammatory Agents
Propiedades
IUPAC Name |
[4-fluoro-3-(trifluoromethyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-12-7-6-10(8-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBZTYREKMHBFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372139 |
Source


|
| Record name | 4-Fluoro-3-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethyl)benzophenone | |
CAS RN |
239087-04-8 |
Source


|
| Record name | 4-Fluoro-3-(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


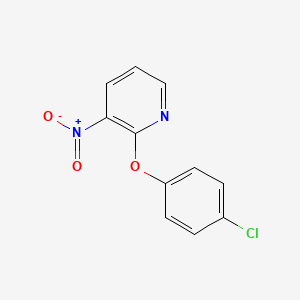
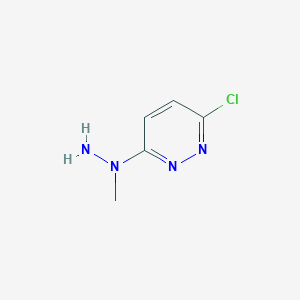
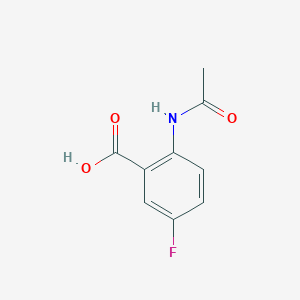
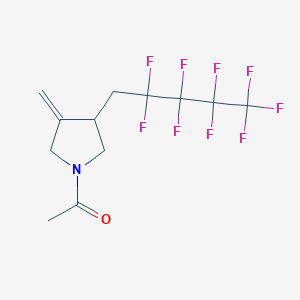
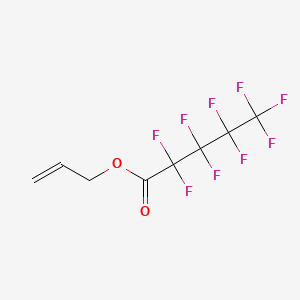
![2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302056.png)
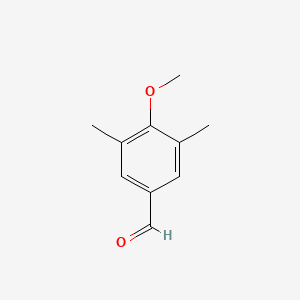
![1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1302059.png)
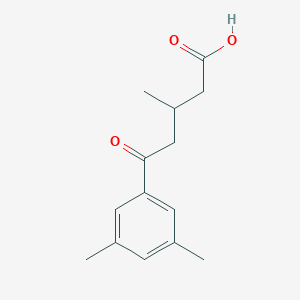
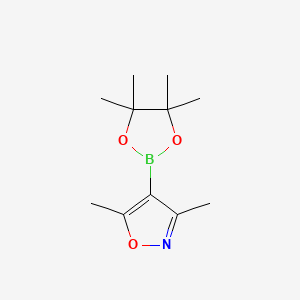
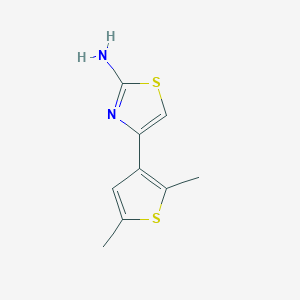
![2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302068.png)
